1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-9-3-1-8(2-4-9)5-13-6-10(12-7-13)14(15)16/h1-4,6-7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBADCKDSZVYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nitration of 1H-Imidazole
Conditions :
- Nitrating agent: Fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C.
- Duration: 2 hours, yielding 4-nitro-1H-imidazole with 85% regioselectivity.
Step 2: Alkylation with 4-Fluorobenzyl Bromide
Procedure :
- Base-Mediated Reaction : 4-Nitro-1H-imidazole (10 mmol) and 4-fluorobenzyl bromide (12 mmol) are stirred in DMF with KOH (12 mmol) at 25°C for 6 hours.
- Isolation : The product precipitates upon ice-water quenching, filtered, and recrystallized from ethanol/water (3:1).
Yield : 65% overall.
Advantages :
- Avoids competing reactions during nitration.
- Scalable to kilogram quantities with >99% purity.
One-Pot Oxidative Coupling Method
A patent-pending method employs oxidative coupling to streamline synthesis, leveraging iodide and peroxodisulfate catalysis.
Procedure :
- Catalyst System : NH₄I (1.5 eq) and K₂S₂O₈ (2 eq) in DMSO.
- Substrates : 4-Nitroimidazole (10 mmol) and 4-fluorobenzyl alcohol (15 mmol) are added under air at 140°C for 1 hour.
- Oxidation : DMSO acts as both solvent and oxidant, converting the benzyl alcohol to the electrophilic benzylating agent.
Mechanistic Insight :
- Iodide ions facilitate benzylic carbocation formation.
- Peroxodisulfate regenerates iodide, sustaining catalytic activity.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining selectivity.
Procedure :
- Mixture : 4-Nitro-1H-imidazole (5 mmol), 4-fluorobenzyl chloride (6 mmol), and K₂CO₃ (6 mmol) in DMF (10 mL).
- Irradiation : 100°C, 300 W, 15 minutes.
- Purification : Direct precipitation upon cooling, filtration, and drying.
Yield : 81% (HPLC purity >98%).
Benefits :
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–72% | 12 hours | High | $$ |
| Regioselective Nitration | 65% | 8 hours | Moderate | $$$ |
| Oxidative Coupling | 78% | 1 hour | High | $$ |
| Microwave-Assisted | 81% | 15 minutes | Lab-scale | $$$$ |
Industrial Considerations
- Catalyst Recovery : NH₄I/K₂S₂O₈ systems in Method 3 allow catalyst recycling, reducing waste.
- Solvent Selection : Acetonitrile (Method 1) and DMSO (Method 3) are preferred for their low toxicity and high boiling points.
- Regulatory Compliance : Column chromatography (Method 1) meets pharmaceutical purity standards, while recrystallization (Method 2) suits bulk production.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed:
Oxidation: Amino derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives.
Reduction: Aminoimidazole derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Nitro Group Position: The nitro group at C4 (target compound) vs. C5 () influences electronic distribution and reactivity.
- Fluorophenyl vs. Other Aromatic Groups : The 4-fluorophenylmethyl group in the target compound increases lipophilicity compared to methylbenzyl () or methoxyphenyl (), affecting membrane permeability and metabolic stability .
- Sulfur/Selenium Derivatives: Selenophenyl () and sulfonyl () substituents introduce distinct redox and hydrogen-bonding properties, which may alter biological activity profiles .
Crystallographic and Physicochemical Properties
- Hydrogen Bonding : The nitro group in the target compound may participate in C–H···O interactions, similar to patterns observed in .
- Crystal Packing : Fluorine’s small atomic radius and high electronegativity promote dense packing, as seen in and .
- Solubility : The fluorophenylmethyl group likely reduces aqueous solubility compared to polar sulfonyl derivatives () .
Biological Activity
1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole is a synthetic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
The compound has a molecular formula of C11H10FN3O2 and a molecular weight of 219.19 g/mol. Its structure features a five-membered imidazole ring, which is crucial for its biological activity. The presence of the fluorophenyl and nitro groups enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action is primarily attributed to the reduction of the nitro group to form reactive intermediates that disrupt DNA synthesis, leading to cell death .
Anti-inflammatory Effects
Research also suggests potential anti-inflammatory properties. The compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .
The biological activity of this compound can be explained through several mechanisms:
- Bioreduction : The nitro group undergoes one-electron reduction under anaerobic conditions to generate toxic radicals that damage cellular components.
- Enzyme Inhibition : The imidazole ring interacts with various enzymes and receptors, potentially leading to inhibition of pathways associated with disease progression.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Helicobacter pylori. Results showed that the compound inhibited bacterial growth at concentrations as low as 8 µg/disc, demonstrating its potential as an alternative treatment for infections resistant to conventional antibiotics .
Study 2: Anti-inflammatory Activity
In vitro assays assessed the anti-inflammatory effects of the compound on human monocytes. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting that this compound could be beneficial in managing chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | Nitroimidazole derivative | Yes | Enhanced membrane penetration due to fluorophenyl group |
| Metronidazole | Nitroimidazole | Yes | Established antimicrobial agent |
| Tinidazole | Nitroimidazole | Yes | Similar mechanism but different pharmacokinetics |
Q & A
Q. What are the recommended synthetic routes for 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Imidazole ring formation : Condensation of α-halo ketones with 1,2-diamines under acidic conditions (e.g., ZnCl₂ as a catalyst) to construct the core structure .
- Nitration : Introduction of the nitro group at the 4-position using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .
- Benzylation : Reaction of 4-nitroimidazole with 4-fluorobenzyl bromide in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) . Yield optimization requires precise temperature control, solvent selection (e.g., DMF for solubility), and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl methyl at N1, nitro at C4) via chemical shifts and coupling patterns .
- FT-IR : Identifies nitro (stretching at ~1520 cm⁻¹) and C-F (1100–1000 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validates molecular weight (calc. for C₁₀H₈FN₃O₂: 237.05) and fragmentation patterns .
Q. What initial biological screening assays are appropriate for identifying bioactivity?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting nitroreductases or cytochrome P450 isoforms due to the nitro group’s redox activity .
Advanced Research Questions
Q. How can researchers analyze regioselectivity challenges during nitro group introduction?
- Computational modeling : DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution (EAS) reactivity, showing higher activation energy for nitration at C2 vs. C4 due to steric hindrance from the fluorophenyl group .
- Isotopic labeling : ¹⁵N-labeled imidazole derivatives track nitration pathways via 2D NMR .
Q. How to resolve contradictions in structure-activity relationships (SAR) for antimicrobial activity?
- Substituent scanning : Synthesize analogs with halogens (Cl, Br) or methyl groups at the benzyl position to test electronic vs. steric effects .
- Comparative assays : Test activity against nitroreductase-deficient bacterial strains to isolate nitro-specific mechanisms .
Q. What in silico methods predict biological targets and off-target interactions?
- Molecular docking : AutoDock Vina screens the compound against bacterial nitroreductase (PDB: 1YLI) and human kinases .
- Pharmacophore mapping : Aligns nitro and fluorophenyl groups with known inhibitors (e.g., metronidazole analogs) .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate esters at the nitro group, which hydrolyze in vivo .
- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to enhance dissolution .
Q. How to design analogs to explore the pharmacophore’s tolerance for bulky substituents?
- Click chemistry : Attach triazole or biotin tags via Cu-catalyzed azide-alkyne cycloaddition at the imidazole C2 position .
- SAR libraries : Vary the benzyl group (e.g., 3-fluorophenyl, 2,4-difluorophenyl) and measure logP vs. MIC correlations .
Q. How to validate enzyme inhibition mechanisms involving the nitro group?
- Stopped-flow kinetics : Monitor nitro reduction to hydroxylamine intermediates using NADPH as a cofactor .
- EPR spectroscopy : Detect radical species generated during enzymatic turnover .
Q. What approaches address metabolic instability of the nitro group in preclinical studies?
- Isotope effects : Substitute ¹⁵N-nitro to slow reduction rates .
- CYP450 profiling : Liver microsome assays identify isoforms responsible for nitro-reduction (e.g., CYP3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
